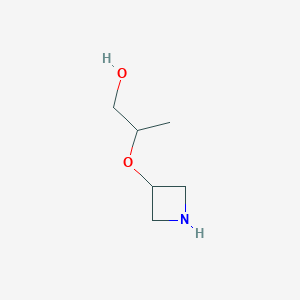

2-(Azetidin-3-yloxy)propan-1-ol

Description

2-(Azetidin-3-yloxy)propan-1-ol is a chiral secondary alcohol featuring an azetidine ring (a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom) linked via an ether oxygen to a propan-1-ol backbone. The compound’s molecular formula is C₆H₁₁NO₂, with a molecular weight of 129.16 g/mol (calculated).

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-(azetidin-3-yloxy)propan-1-ol |

InChI |

InChI=1S/C6H13NO2/c1-5(4-8)9-6-2-7-3-6/h5-8H,2-4H2,1H3 |

InChI Key |

UQCNELGMQCBTPB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)OC1CNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)propan-1-ol typically involves the reaction of azetidine with propylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the epoxide ring and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of 2-(Azetidin-3-yloxy)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such

Comparison with Similar Compounds

Key Observations :

- Ring Strain vs. Stability : The azetidine ring in 2-(Azetidin-3-yloxy)propan-1-ol introduces higher reactivity compared to pyrrolidine-containing analogs (e.g., 3-(2,5-dimethyl-pyrrol-1-yl)-propan-1-ol) due to its smaller ring size and greater bond-angle strain .

- Molecular Weight: The compound is significantly lighter than polyether derivatives like [(butoxymethylethoxy)methylethoxy]propan-1-ol (129.16 vs.

- Hydrophilicity: The hydroxyl and azetidine groups enhance water solubility relative to aromatic analogs (e.g., 4-(2-hydroxy-ethoxy)-phenol), though less than primary alcohols due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.